2-Bromo-4-formyl-6-methoxyphenyl acetate

Physical characterization Purity verification Solid-form screening

Bromovanillin intermediate users often face regioisomer misidentification and aldehyde reduction during Pd catalysis. 5-Bromovanillin acetate (CAS 308088-29-1) resolves both: • Distinct mp 85-89 °C vs. 6-bromo isomer (110-113 °C) for rapid, instrument-free identity verification • Acetyl protection blocks phenol proton interference in organometallic reactions; cleaved under mild K₂CO₃/MeOH without aldehyde reduction • Meta-bromo orientation permits first-stage Suzuki coupling with minimal steric hindrance, then formyl homologation or reductive amination Supplied at >98.0% (GC) to ensure catalyst-poison-free reproducibility.

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS No. 308088-29-1
Cat. No. B1271229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-formyl-6-methoxyphenyl acetate
CAS308088-29-1
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1Br)C=O)OC
InChIInChI=1S/C10H9BrO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3
InChIKeySXSITNPVULYEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromovanillin Acetate – Product Overview


2‑Bromo‑4‑formyl‑6‑methoxyphenyl acetate (synonyms: 4‑acetoxy‑3‑bromo‑5‑methoxybenzaldehyde; 5‑bromovanillin acetate) is a trisubstituted benzaldehyde that combines a formyl group, a methoxy substituent, and an acetyl‑protected phenol on a brominated aromatic ring . It belongs to the bromovanillin ester family and serves as a protected synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials. Its constitutional isomerism—bromine *meta* to the aldehyde and the acetate para to the aldehyde—differentiates it from the 6‑bromo regioisomer and the free phenol 5‑bromovanillin, resulting in measurable differences in melting behaviour, solubility, and chemoselectivity [1].

5-Bromovanillin Acetate: Non-Interchangeability


In‑class bromovanillin derivatives share the C₁₀H₉BrO₄ formula but differ critically in the position of the bromine atom and the phenolic protection state. The 6‑bromo regioisomer (CAS 52783‑83‑2) melts ~23 °C higher, while the unprotected 5‑bromovanillin (CAS 2973‑76‑4) melts approximately 78 °C higher, facts that directly impact crystallisation, formulation, and purity verification workflows . In Pd‑catalysed cross‑couplings, the *ortho*‑bromo aldehyde of the 6‑bromo isomer exhibits faster oxidative addition but also greater steric hindrance than the *meta*‑bromo aldehyde of the target compound, leading to divergent yields and regioselectivity in multi‑step sequences [1]. The acetate protecting group further alters solubility and eliminates the acidic phenol proton that can interfere with base‑sensitive or metal‑catalysed transformations, making generic substitution chemically risky without reaction re‑optimisation.

5-Bromovanillin Acetate: Key Differentiators


Melting Point: 5-Bromo vs. 6-Bromo Isomer

The target 5‑bromovanillin acetate (CAS 308088‑29‑1) displays a melting range of 85‑89 °C (lit. 87 °C) , whereas the 6‑bromo regioisomer (CAS 52783‑83‑2) melts at 110‑113 °C . This 23‑26 °C gap provides a straightforward, non‑destructive identity check by melting point or differential scanning calorimetry (DSC) that is not achievable with the non‑brominated parent vanillin acetate (mp 77‑79 °C) .

Physical characterization Purity verification Solid-form screening

Solubility and Handling: Acetate vs. Free Phenol

5‑Bromovanillin (free phenol, CAS 2973‑76‑4) has a high melting point (164‑166 °C) and limited solubility in low‑polarity solvents, whereas its acetate ester (the target compound) melts at 85‑89 °C and is readily soluble in chloroform, dichloromethane, and ethyl acetate . No quantitative solubility study exists for the exact pair, but the ~78 °C melting point depression and the absence of an intermolecular hydrogen‑bond donor predict markedly improved solubility in aprotic organic media, consistent with class‑level behaviour of phenolic acetates .

Solubility Formulation Synthetic intermediate handling

Regioselectivity: Meta- vs. Ortho-Bromo in Cross-Coupling

In Pd‑catalysed Suzuki‑Miyaura couplings, aryl bromides *ortho* to an aldehyde (as in 6‑bromovanillin acetate) can undergo competing oxidative addition with the aldehyde C–H bond, leading to lower yields and by‑product formation. The target compound positions the bromine *meta* to the aldehyde, electronically deactivating it less and sterically reducing unwanted side reactions [1]. While no direct kinetic comparison has been published for this exact pair, the general trend for *meta*‑ vs. *ortho*‑bromo benzaldehydes shows a 10–30% yield advantage for the *meta* isomer in standard Suzuki conditions [2].

Cross-coupling Regioselectivity C–C bond formation

Chromatographic Purity Specification

The target compound is commercially available with a certified purity of >98.0% by GC , whereas the 6‑bromo isomer is typically supplied at 98% (no analytical method specified) and 5‑bromovanillin at 95‑97% . The >98.0%(GC) specification guarantees that volatile organic impurities (including residual solvents and de‑acetylated by‑products) are below 2%, which is critical for reproducible catalytic reactions where trace phenolic impurities could poison metal catalysts.

Purity specification GC analysis Batch consistency

5-Bromovanillin Acetate Applications


Orthogonal Deprotection in Multi-Step Synthesis

In medicinal chemistry campaigns where the formyl group must survive several synthetic steps before a final reductive amination or Knoevenagel condensation, the acetate protecting group of the target compound can be removed under mild basic conditions (e.g., K₂CO₃/MeOH) without reducing the aldehyde. This orthogonal deprotection strategy is documented for 5‑bromovanillin acetate in the synthesis of combretastatin analogs [1]. The 6‑bromo isomer, by contrast, is primarily cited as an intermediate for BMS‑593214 (a factor VIIa inhibitor) where the ortho‑bromo aldehyde motif is essential, illustrating the divergent synthetic utility of the two isomers [2].

Sequential Cross-Coupling and Aldehyde Functionalization

The meta‑bromo arrangement permits a first‑stage Suzuki coupling at the bromide with minimal steric interference, followed by aldehyde homologation (Wittig) or reductive amination. This sequential functionalisation is sterically more challenging with the ortho‑bromo aldehyde of the 6‑bromo isomer, which can suffer from slower oxidative addition or undesired aldehyde insertion side products. The >98.0%(GC) purity ensures that metal‑catalyst poisons are absent, a prerequisite for reproducible Pd‑catalysed processes [1].

High Solubility in Aprotic Solvents for Non-Aqueous Reactions

When reactions must be conducted in DCM, THF, or toluene (e.g., Grignard additions, enolate alkylations), the acetyl‑protected target compound dissolves readily and avoids the phenolic proton that quenches organometallic reagents. The free phenol 5‑bromovanillin (mp 164‑166 °C) shows poor solubility in these media and requires DMSO or DMF co‑solvents that complicate work‑up [1]. The 78 °C melting point gap between the target and the free phenol is a practical indicator of this solubility advantage [2].

Melting Point Identity Check for Incoming QC

Laboratories that stock both 5‑bromo and 6‑bromo vanillin acetate isomers can rapidly distinguish them by melting point: 85‑89 °C vs. 110‑113 °C. This 23‑26 °C difference, combined with the >98.0%(GC) certificate, provides a low‑cost, instrument‑free identity check before committing expensive reagents [1][2].

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